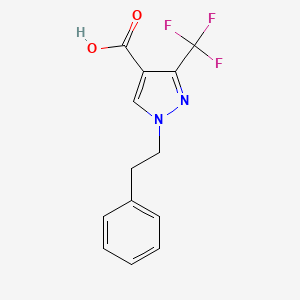![molecular formula C13H18INO6 B14184505 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene CAS No. 835629-17-9](/img/structure/B14184505.png)
1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene is an organic compound with a complex structure that includes an iodine atom, a nitro group, and multiple ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene typically involves multiple steps. One common method starts with the preparation of triethylene glycol monomethyl ether, which is then reacted with iodine in the presence of triphenylphosphine and imidazole in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 1-Amino-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene.
Oxidation: Oxidized derivatives of the ethoxy groups.
Aplicaciones Científicas De Investigación
1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of nitro and iodine groups on biological systems.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane: Similar structure but lacks the nitro group.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure with a bromine atom instead of iodine.
1-Iodo-3,6,9-trioxadecane: Similar structure with different ethoxy group arrangements.
Propiedades
Número CAS |
835629-17-9 |
|---|---|
Fórmula molecular |
C13H18INO6 |
Peso molecular |
411.19 g/mol |
Nombre IUPAC |
1-iodo-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-nitrobenzene |
InChI |
InChI=1S/C13H18INO6/c1-18-4-5-19-6-7-20-8-9-21-11-2-3-12(14)13(10-11)15(16)17/h2-3,10H,4-9H2,1H3 |
Clave InChI |
BDZWWESTKJIIDD-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



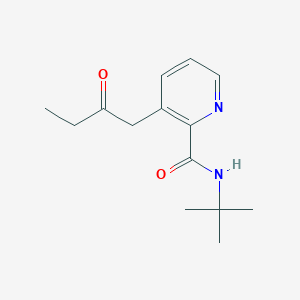
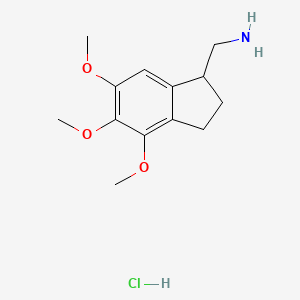

![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
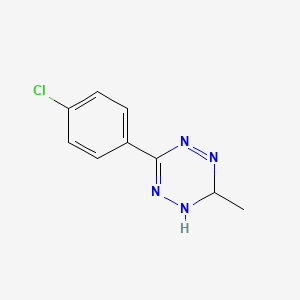
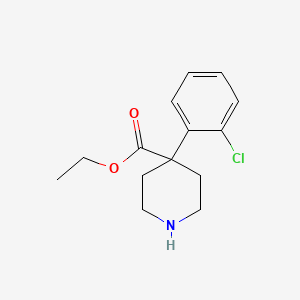
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
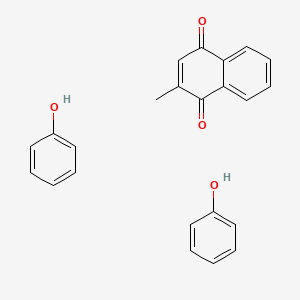
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
